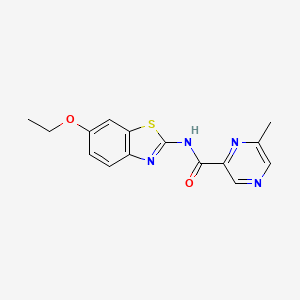

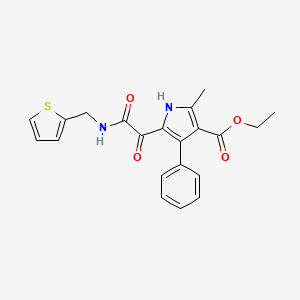

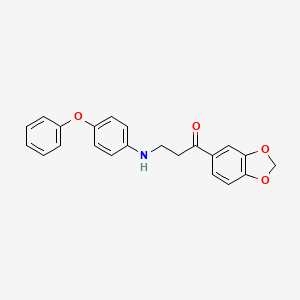

ethyl 2-methyl-5-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound ethyl 2-methyl-5-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While none of the provided papers directly discuss this exact compound, they do provide insights into similar pyrrole derivatives, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves multicomponent reactions or cyclization processes. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates are synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as described in one study . Another paper discusses the synthesis of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate through azo-coupling . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and sometimes X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry and vibrational frequencies . These techniques would likely be applicable in analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions. The papers describe reactions such as the formation of tautomeric hydrazone mixtures , and the synthesis of novel inhibitors through structure-activity relationship (SAR) studies . These reactions are indicative of the reactivity of the pyrrole core and the potential for the target compound to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse. The papers suggest that these compounds can exhibit properties such as atropisomerism due to high energy barriers for bond rotation , and the formation of different polymorphs with distinct molecular dimers . The target compound may also display unique properties such as nonlinear optical (NLO) behavior and molecular electrostatic potential (MEP) characteristics, which can be evaluated using DFT calculations .

Scientific Research Applications

Chemical Synthesis and Reactivity

A study by Youssef et al. (2011) explored the preparation and reactions of certain pyrrole-derived compounds, revealing their potential in generating new heterocyclic systems with excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, M., S. Abbady, M., Ahmed, R. A., & Omar, A. A., 2011).

Another study focused on the synthesis of tetrahydropyridines through annulation reactions, demonstrating the compound's role as a dipole synthon in creating highly functionalized structures with complete regioselectivity (Zhu, X.-F., Lan, J., & Kwon, O., 2003).

Antimicrobial Activity

Research on thiophene carboxylate derivatives highlighted their synthesis and significant antimicrobial activities. These compounds were tested against various bacterial and fungal strains, showcasing promising antibacterial and antifungal properties (Faty, R., Hussein, H., & Youssef, A. M. S., 2010).

Mabkhot et al. (2015) synthesized ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives and evaluated their in vitro antimicrobial efficacy. Some derivatives showed higher potency than standard drugs against specific fungal strains, indicating the potential for developing new antimicrobial agents (Mabkhot, Y., Kaal, N. A., Alterary, S., Al-showiman, S., Barakat, A., Ghabbour, H., & Frey, W., 2015).

Chemosensors

- A novel chemosensor based on ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives was developed for the naked-eye recognition of metal ions such as Cu2+, Zn2+, and Co2+, demonstrating the compound's utility in detecting and differentiating metal ions in various environments (Aysha, T., Mohamed, M. B., El-Sedik, M. S., & Youssef, Y., 2021).

Mechanism of Action

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .

properties

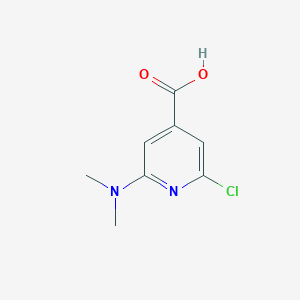

IUPAC Name |

ethyl 2-methyl-5-[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-11,23H,3,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJLPEQRAWTIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-5-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)